REACTION_CXSMILES
|
[C:1]([C:5]1[NH:6][CH2:7][CH:8]([OH:11])[CH2:9][N:10]=1)([CH3:4])([CH3:3])[CH3:2]>C1(C)C=CC=CC=1>[C:1]([C:5]1[O:11][CH:8]([CH2:7][NH2:6])[CH2:9][N:10]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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2.55 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1NCC(CN1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the slurry was filtered
|
Type
|
CUSTOM
|
Details
|
to remove 0.91 g of unconverted tetrahydropyrimidine
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CUSTOM
|
Details
|
The toluene filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1OC(CN1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 459.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |